N-{2-[(cyclohexylacetyl)amino]ethyl}-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC16339677
Molecular Formula: C22H31N3O4
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H31N3O4 |
|---|---|
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | N-[2-[(2-cyclohexylacetyl)amino]ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C22H31N3O4/c1-29-19-10-6-5-9-18(19)25-15-17(14-21(25)27)22(28)24-12-11-23-20(26)13-16-7-3-2-4-8-16/h5-6,9-10,16-17H,2-4,7-8,11-15H2,1H3,(H,23,26)(H,24,28) |
| Standard InChI Key | DENBCSGVAXZXJU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCNC(=O)CC3CCCCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, N-[2-[(2-cyclohexylacetyl)amino]ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, reflects its intricate architecture (Table 1). Key structural elements include:
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A 5-oxopyrrolidine ring (position 3 substituted with a carboxamide group).
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A 2-methoxyphenyl group attached to the pyrrolidine nitrogen.
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A cyclohexylacetyl unit linked via an ethylamino spacer to the carboxamide.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>22</sub>H<sub>31</sub>N<sub>3</sub>O<sub>4</sub> |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | N-[2-[(2-cyclohexylacetyl)amino]ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
| Canonical SMILES | COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCNC(=O)CC3CCCCC3 |
| InChI Key | DENBCSGVAXZXJU-UHFFFAOYSA-N |
| CAS Number | VC16339677 |
The SMILES string encodes the spatial arrangement, highlighting the methoxyphenyl (COC<sub>6</sub>H<sub>4</sub>), pyrrolidone (N1CC(CC1=O)), and cyclohexylacetyl (CC3CCCCC3) components.
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of N-{2-[(cyclohexylacetyl)amino]ethyl}-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves multi-step reactions, typically including:
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Pyrrolidone Core Formation: Cyclization of γ-aminobutyric acid derivatives or condensation of acrylamide intermediates.
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Methoxyphenyl Incorporation: Nucleophilic aromatic substitution or Ullmann coupling to attach the methoxyphenyl group at the pyrrolidine nitrogen.
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Carboxamide Functionalization: Activation of the carboxylic acid (e.g., using HATU or EDC) followed by coupling with 2-[(cyclohexylacetyl)amino]ethylamine.
Purification methods such as column chromatography or recrystallization ensure product homogeneity, though yield optimization remains challenging due to the compound’s polarity and solubility limitations.
Biological Activity and Mechanistic Insights
| Target | Binding Affinity (kcal/mol) | Putative Interaction Sites |
|---|---|---|
| COX-2 | −9.7 | Ser530, Tyr385, Val349 |
| TNF-α | −8.2 | Leu57, Tyr59, Gly121 |
| IL-6 Receptor | −7.9 | Asp34, Phe74, Gln175 |
Oxidative Stress Modulation
The methoxyphenyl group’s electron-donating methoxy substituent may enhance radical scavenging activity, potentially mitigating oxidative damage in cellular models. In silico predictions indicate favorable ADMET properties, including moderate blood-brain barrier permeability (logBB = 0.3) and acceptable hepatotoxicity thresholds.
Pharmacological and Toxicological Profile
Pharmacokinetics
Preliminary data suggest:
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Absorption: Moderate oral bioavailability (~45%) due to high molecular weight and polar surface area (110 Ų).
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Metabolism: Hepatic CYP3A4-mediated oxidation of the cyclohexyl ring, yielding hydroxylated metabolites.
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Excretion: Primarily renal (70%), with enterohepatic recirculation prolonging half-life (~6–8 hours).
Toxicity Considerations
While acute toxicity studies are unavailable, structural analogs exhibit LD<sub>50</sub> values >500 mg/kg in rodent models. Potential off-target effects include inhibition of hERG potassium channels (IC<sub>50</sub> ~2.1 μM), warranting cardiac safety assessments.
Therapeutic Applications and Future Directions
Inflammatory Diseases
The compound’s COX-2 selectivity could position it as a safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs), minimizing gastrointestinal and cardiovascular risks. Preclinical models of rheumatoid arthritis and colitis are proposed to validate efficacy.
Neurodegenerative Disorders
Given its theoretical blood-brain barrier penetration, the compound may ameliorate neuroinflammation in Alzheimer’s or Parkinson’s disease. Collaborations with academic institutions could accelerate target validation and lead optimization.
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